molecular formula C18H21ClFN3OS2 B2789206 N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride CAS No. 1216629-25-2

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride

Cat. No.: B2789206
CAS No.: 1216629-25-2
M. Wt: 413.95
InChI Key: KWPBXOYXYCQTEA-UHFFFAOYSA-N
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Description

This compound features a benzothiazole core substituted with a fluorine atom at the 6th position, a thiophen-2-yl group via an acetamide linker, and a dimethylaminopropyl side chain. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological applications. Its design aligns with benzothiazole derivatives known for targeting kinases like VEGFR-2, as seen in anti-cancer agents .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS2.ClH/c1-21(2)8-4-9-22(17(23)12-14-5-3-10-24-14)18-20-15-7-6-13(19)11-16(15)25-18;/h3,5-7,10-11H,4,8-9,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPBXOYXYCQTEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)CC3=CC=CS3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its complex structure, which includes a dimethylamino propyl group and a fluorinated benzothiazole moiety. The molecular formula is C18H22ClN3O2SC_{18}H_{22}ClN_{3}O_{2}S, with a molecular weight of approximately 379.9 g/mol.

The biological activity of this compound is primarily attributed to its structural features that enhance membrane permeability and facilitate cellular uptake. The presence of the dimethylamino group is particularly significant, as it may improve the compound's ability to penetrate bacterial membranes, making it effective against various microbial strains.

Biological Activities

Research indicates that this compound exhibits notable antibacterial properties. Similar compounds with benzothiazole moieties have demonstrated efficacy against pathogens such as Clostridioides difficile and other resistant bacterial strains .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Antibacterial Effective against C. difficile and other strains,
Anticancer Induces apoptosis and cell cycle arrest in cancer cells
Anti-inflammatory Reduces levels of IL-6 and TNF-α in macrophages

Case Studies and Research Findings

  • Antibacterial Efficacy : In vitro studies have shown that compounds similar to this compound exhibit significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell wall synthesis and function due to enhanced membrane permeability facilitated by the dimethylamino group.
  • Anticancer Properties : A study evaluated the effects of benzothiazole derivatives on human cancer cell lines (A431, A549). The active compound showed substantial inhibition of cell proliferation, promoted apoptosis, and induced cell cycle arrest at concentrations of 1, 2, and 4 μM . Flow cytometry analyses confirmed these findings, indicating a potential role for this compound in cancer therapy.
  • Inflammatory Response Modulation : Research involving murine macrophages demonstrated that the compound significantly lowered inflammatory markers such as IL-6 and TNF-α, suggesting its potential utility in treating inflammatory diseases .

Comparison with Similar Compounds

Structural Modifications and Key Differences

Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives

Compound Name / ID Substituents (Benzothiazole Position 6) Key Functional Groups Molecular Weight (g/mol) Biological Activity
Target Compound 6-Fluoro Thiophen-2-yl, dimethylaminopropyl Not explicitly stated Presumed kinase inhibition (e.g., VEGFR-2)
2-((4-Chlorophenyl)thio)-N-(3-(dimethylamino)propyl)-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide HCl () 6-Nitro 4-Chlorophenylthio, dimethylaminopropyl 501.5 Not reported
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide () 6-CF₃ Phenyl Not stated Kinase inhibition (patented)
N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-phenylpropanamide HCl () 6-Fluoro 3-Phenylpropanamide, dimethylaminopropyl Not stated Structural analog; activity unreported
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d, ) 6-Nitro Thiadiazole-thioacetamide, phenylurea ~488 (calculated) VEGFR-2 inhibition (IC₅₀ = 0.28 µM)
N-(6-(3,5-bis(Trifluoromethyl)phenyl)benzo[d]thiazol-2-yl)acetamide (3c, ) 3,5-bis(CF₃)phenyl Acetamide, trifluoromethyl aryl 405.32 Cytotoxic activity (unquantified)

Structure-Activity Relationships (SAR)

  • 6-Substituents : Fluorine’s small size and high electronegativity optimize steric and electronic interactions in kinase binding pockets, whereas nitro or CF₃ groups may hinder solubility or increase off-target effects .
  • Acetamide Linkers : Thiophen-2-yl (target compound) vs. phenyl () or thiadiazole () groups influence π-π stacking and hydrogen bonding. Thiophene’s sulfur atom may enhance interactions with cysteine residues in kinases.
  • Side Chains: The dimethylaminopropyl chain in the target compound and ’s analog likely improve solubility via protonation, critical for oral bioavailability .

Q & A

Q. Table 1. Key Reaction Optimization Parameters

ParameterOptimal RangeImpact on YieldEvidence
Temperature0–5°C (amidation)Prevents racemization
SolventDMF (polar aprotic)Enhances coupling
CatalystDMT-MM85% efficiency

Q. Table 2. Critical Spectral Markers

TechniqueKey PeaksStructural InsightEvidence
¹H NMRδ 2.2–2.5 (N(CH₃)₂)Dimethylamino group
FT-IR1650 cm⁻¹ (C=O)Amide bond
HRMSm/z 438.9 [M+H]⁺Molecular ion

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